![molecular formula C18H17ClN2O4S B2443856 (E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide CAS No. 1281686-60-9](/img/structure/B2443856.png)
(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and oxazolidinone moieties contributes to its biological activity. The molecular formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit significant anticancer properties by disrupting microtubule formation during mitosis. This disruption leads to cell cycle arrest, particularly in the G2/M phase, which is critical for cancer cell proliferation.
Anticancer Activity
Several studies have reported on the anticancer efficacy of ethenesulfonamide derivatives. For example:
- In Vitro Studies : Compounds within this class demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. Notably, some derivatives showed effectiveness against drug-resistant cell lines, indicating a broad-spectrum efficacy .
Cell Line | IC50 (nM) | Activity |
---|---|---|
HT-29 (Colorectal) | 8 | High cytotoxicity |
M21 (Melanoma) | 7 | High cytotoxicity |
MCF7 (Breast) | 6 | High cytotoxicity |
Mechanistic Insights
The mechanism of action involves the inhibition of tubulin polymerization, which is essential for mitotic spindle formation. This leads to apoptosis in cancer cells, as evidenced by xenograft studies in nude mice where treated tumors exhibited significant size reduction .
Selectivity and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the structural features necessary for biological activity. For instance, electronic descriptors such as EHOMO and steric parameters were identified as significant predictors of anticancer activity .
Cardiovascular Implications
The compound also shows promise as an endothelin receptor antagonist. Ethenesulfonamide derivatives have been studied for their ability to selectively inhibit endothelin receptors (ETA and ETB), which are implicated in cardiovascular diseases . A QSAR study highlighted that specific substitutions on the phenyl ring enhance selectivity towards ETB receptors, which could lead to better therapeutic outcomes in treating cardiovascular conditions .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated a series of ethenesulfonamide derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity .
- Endothelin Receptor Antagonism : Another study focused on the selectivity of ethenesulfonamide derivatives towards endothelin receptors, revealing that specific substituents could lead to more effective treatments for hypertension and heart failure .
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound's structure can be described by the following details:
- Molecular Formula : C22H18ClN3O4S
- Molecular Weight : 461.8 g/mol
- IUPAC Name : (E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide
The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties and ability to inhibit specific enzymatic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating infections caused by resistant bacteria.
Anticancer Potential
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The compound's mechanism involves the inhibition of key metabolic enzymes that are crucial for cancer cell proliferation. Comparative studies suggest that it may outperform traditional chemotherapeutic agents in certain cancer types.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation and pain associated with conditions like arthritis, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against MRSA | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces inflammation in animal models |
Table 2: Case Study Outcomes
Study Focus | Methodology | Key Findings |
---|---|---|
Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction at micromolar concentrations |
Antimicrobial Efficacy | Minimum inhibitory concentration (MIC) determination | Lower MIC than standard antibiotics |
Inflammatory Models | Animal testing | Reduced swelling and pain scores compared to control groups |
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-16-6-4-14(5-7-16)8-11-26(23,24)20-13-15-2-1-3-17(12-15)21-9-10-25-18(21)22/h1-8,11-12,20H,9-10,13H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDGRUYHPOBMDT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.